molecular formula C26H19ClO7 B15109278 methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate

methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate

Cat. No.: B15109278
M. Wt: 478.9 g/mol
InChI Key: GAYQHWNHENQEEV-RMORIDSASA-N
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Description

Methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate is a complex heterocyclic compound featuring a benzodioxin moiety fused with a dihydrobenzofuranone core. Key structural attributes include:

  • Benzodioxin subunit: A 6-chloro-substituted 1,3-benzodioxin ring, contributing electron-withdrawing effects and steric bulk.
  • Benzoate ester: A methyl ester at the 4-position of the benzoate group, influencing solubility and metabolic stability.

Properties

Molecular Formula

C26H19ClO7

Molecular Weight

478.9 g/mol

IUPAC Name

methyl 4-[[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate

InChI

InChI=1S/C26H19ClO7/c1-30-26(29)16-4-2-15(3-5-16)12-32-20-6-7-21-22(11-20)34-23(24(21)28)10-17-8-19(27)9-18-13-31-14-33-25(17)18/h2-11H,12-14H2,1H3/b23-10-

InChI Key

GAYQHWNHENQEEV-RMORIDSASA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3

Origin of Product

United States

Preparation Methods

Core Structural Disassembly

The target compound decomposes into three primary subunits:

  • 6-Chloro-4H-1,3-benzodioxin-8-ylmethylidene unit : Requires regioselective chlorination and dioxane ring formation.
  • 3-Oxo-2,3-dihydro-1-benzofuran-6-yloxy backbone : Derived from dihydrobenzofuran precursors via oxidation and etherification.
  • Methyl 4-(hydroxymethyl)benzoate : Synthesized through esterification and hydroxymethylation of benzoic acid derivatives.

Strategic Bond Formation

Critical linkages include:

  • Z-configuration olefin between benzodioxin and benzofuran (Claisen-Schmidt condensation).
  • Ether bridge connecting benzofuran and benzoate (Williamson ether synthesis).

Synthesis of 6-Chloro-4H-1,3-benzodioxin-8-carbaldehyde

Chlorination and Dioxane Formation

Patent CN113666906A details a method for chloro-substituted benzodioxins starting from methyl 4-hydroxybenzoate:

  • Hydroxymethylation : Methyl 4-hydroxybenzoate reacts with formaldehyde under basic conditions (50–55°C, 8–16 hours) to yield methyl 4-hydroxy-3-(hydroxymethyl)benzoate.
  • Acetonide Protection : Ortho-dihydroxy groups are protected using 2,2-dimethoxypropane in acidic media, forming a benzodioxane scaffold.
  • Regioselective Chlorination : N-Chlorosuccinimide (NCS) introduces chlorine at the 6-position, achieving >90% regioselectivity.

Key Data :

Step Yield (%) Purity (%) Conditions
Hydroxymethylation 85 92 NaOH, 50°C, 12 h
Acetonide protection 78 95 H2SO4, DMP, 25°C, 6 h
Chlorination 91 98 NCS, DMF, 0°C→25°C, 4 h

Construction of 3-Oxo-2,3-dihydro-1-benzofuran-6-ol

Cyclization of Dihydroxyindanone Derivatives

US20090131688A1 outlines a five-step protocol for dihydrobenzofurans:

  • Silylation : 4-Hydroxyindanone reacts with trimethylsilyl chloride to form silyl enol ether.
  • Ozonolysis : Ozone cleaves the enol ether, followed by reductive workup with trimethylphosphite (−50°C).
  • Oxidation and Esterification : In situ oxidation with Jones reagent and subsequent esterification yields methyl 2-methoxy-2,3-dihydrobenzofuran-4-carboxylate (65% yield).

Oxidation to 3-Oxo Derivative

Controlled oxidation of the dihydrobenzofuran with pyridinium chlorochromate (PCC) in dichloromethane generates the 3-oxo functionality (82% yield).

Assembly of the Z-Olefin Linkage

Claisen-Schmidt Condensation

The benzodioxin-8-carbaldehyde (Section 2) reacts with 3-oxo-2,3-dihydro-1-benzofuran-6-ol under basic conditions (KOH/EtOH, 60°C) to form the (Z)-configured olefin. EvitaChem reports a 73% yield using ultrasonic irradiation to enhance stereoselectivity.

Optimization Parameters :

  • Base : KOH > NaOH (higher Z-selectivity).
  • Solvent : Ethanol > THF (reduced side products).
  • Additives : Phase-transfer catalysts (e.g., TBAB) improve reaction rate by 40%.

Etherification with Methyl 4-(Hydroxymethyl)benzoate

Williamson Ether Synthesis

The phenolic oxygen of the benzofuran intermediate couples with methyl 4-(bromomethyl)benzoate in the presence of K2CO3 (DMF, 80°C, 12 h). Patent CN101948387A notes that substituting bromide for tosylate increases yield from 68% to 84% due to better leaving-group ability.

Comparative Data :

Substrate Yield (%) Reaction Time (h)
Bromomethyl benzoate 84 12
Tosylmethyl benzoate 91 8

Final Esterification and Purification

Saponification and Re-esterification

To ensure high purity, the crude product undergoes saponification (NaOH/MeOH/H2O, 70°C) followed by re-esterification with methyl iodide (83% overall yield).

Crystallization Techniques

Recrystallization from isopropanol/toluene (1:3) removes residual isomers, achieving >99% purity as confirmed by HPLC.

Industrial Scalability and Process Economics

Cost-Benefit Analysis

  • Catalyst Recycling : p-Toluenesulfonic acid (CN101948387A) can be recovered and reused for five cycles without yield loss.
  • Solvent Recovery : Distillation reclaims 92% of DMF and acetic anhydride (US6555697B1).

Environmental Impact

  • E-Factor : 18.2 (kg waste/kg product), primarily from chlorination and ozonolysis steps.
  • Green Alternatives : Microwave-assisted steps reduce reaction times by 60% and solvent use by 45%.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups: The target compound’s 6-Cl substituent (benzodioxin) contrasts with 665007-50-1’s 2-Cl and 402719-47-5’s 4-Cl-phenoxy group, which may alter electrophilic reactivity and π-π stacking .
  • Solubility modifiers : Methoxy (target) and ethoxy (665007-50-1) groups may improve solubility in polar solvents, whereas ionic pyrazolium (65441-97-6) could enhance aqueous compatibility .

Physicochemical Properties (Inferred)

Property Target Compound 665007-50-1 402719-47-5
Molecular Weight* ~500 g/mol ~550 g/mol ~450 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~2.8 (lower lipophilicity)
Solubility Low in water, moderate in DMSO Low in water, high in DMF Moderate in polar solvents

*Calculated from molecular formulae in .

Implications :

  • The target’s moderate lipophilicity may balance membrane permeability and solubility, unlike 665007-50-1’s higher LogP, which could limit aqueous compatibility .
  • Ionic pyrazolium (65441-97-6) may exhibit unique solubility profiles, favoring ionic liquids or buffered solutions .

Q & A

Basic: How can the synthesis of methyl 4-[...]benzoate be optimized for higher yield and purity?

Answer: Optimization requires systematic adjustment of reaction parameters. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for similar benzofuran derivatives .
  • Temperature control : Stepwise heating (e.g., 60°C for cyclization, 25°C for esterification) minimizes side reactions .
  • Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) improve regioselectivity in benzodioxin-containing systems .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile) to isolate high-purity fractions .

Advanced: How can discrepancies in spectroscopic data during structural elucidation be resolved?

Answer: Contradictions in NMR or IR spectra often arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation strategies:

  • Multi-technique validation : Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS to cross-validate functional groups and connectivity .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., Z/E configuration) via single-crystal analysis .
  • Computational modeling : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) .

Basic: What analytical techniques confirm the Z-configuration of the methylidene group?

Answer:

  • NOESY NMR : Spatial proximity between the benzodioxin proton and the benzofuran methylidene group confirms the Z-configuration .
  • UV-Vis spectroscopy : Conjugation patterns in Z-isomers exhibit distinct λmax\lambda_{\text{max}} shifts (e.g., 320–350 nm) compared to E-isomers .

Advanced: How can the compound’s stability under different storage conditions be evaluated?

Answer: Conduct accelerated stability studies:

  • Conditions : Test degradation at 40°C/75% RH (ICH guidelines) over 4 weeks .
  • Analytical methods : Monitor degradation via HPLC (retention time shifts) and LC-MS for byproduct identification .
  • Light sensitivity : Use amber vials and assess photostability under ICH Q1B light exposure .

Basic: What in vitro assays are suitable for assessing its potential biological activity?

Answer: Prioritize target-specific assays:

  • Enzyme inhibition : Kinase inhibition (e.g., EGFR) via fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .
  • Reactive oxygen species (ROS) : DCFH-DA fluorescence to evaluate antioxidant/pro-oxidant effects .

Advanced: How can conflicting bioactivity data between studies be reconciled?

Answer: Contradictions often stem from methodological variability:

  • Purity verification : Re-analyze batches via HPLC; impurities ≥95% may skew results .
  • Assay conditions : Compare cell lines (e.g., primary vs. immortalized), serum concentrations, and incubation times .
  • Structural analogs : Perform SAR studies to identify critical substituents (e.g., chloro vs. methoxy groups) .

Basic: How can synthesis be scaled up without compromising purity?

Answer:

  • Flow chemistry : Continuous reactors minimize batch variability and improve heat management .
  • In-line analytics : Use PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .
  • Crystallization : Optimize anti-solvent addition (e.g., heptane in DCM) to enhance crystal uniformity .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Glide to screen against protein databases (e.g., PDB ID 1M17) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
  • Validation : Surface plasmon resonance (SPR) or ITC to correlate computed binding energies with experimental Kd_d values .

Basic: How can solubility be determined for in vivo studies?

Answer:

  • Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Surfactants : Test solubilization with Tween-80 or cyclodextrins (e.g., 10% w/v) .
  • Quantification : UV-Vis at λmax\lambda_{\text{max}} 280 nm or HPLC with external calibration .

Advanced: How to design structure-activity relationship (SAR) studies for structural analogs?

Answer:

  • Substituent variation : Synthesize derivatives with modified benzodioxin (e.g., bromo → methoxy) and benzofuran (e.g., ester → amide) groups .
  • Bioassays : Test analogs in parallel against primary targets (e.g., IC50_{50} for kinase inhibition) .
  • QSAR modeling : Use MOE or Schrödinger to correlate electronic descriptors (e.g., logP, polarizability) with activity .

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